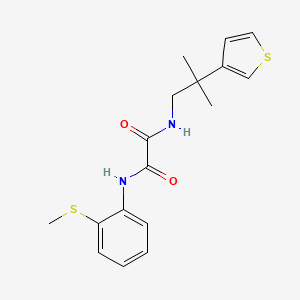

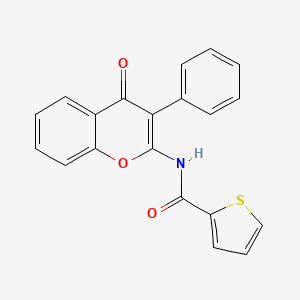

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Paper describes a novel synthetic approach for the preparation of oxalamides, which could be relevant to the synthesis of the compound of interest. The methodology involves a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides via the Meinwald rearrangement and a new rearrangement sequence. This process is noted for being operationally simple and high yielding, which suggests that a similar approach might be applicable for synthesizing "N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide."

Molecular Structure Analysis

The molecular structure of related compounds has been studied in papers and . In paper , the crystal structure of a benzamide derivative is analyzed, revealing the presence of hydrogen bonds and π-π interactions, which are important for the stabilization of the crystal structure. Similarly, paper discusses the molecular conformation and packing of a thiourea derivative, with hydrogen bonds playing a significant role in the molecular arrangement. These findings suggest that the compound "N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide" may also exhibit specific conformational features and intermolecular interactions that could be elucidated through similar structural analyses.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound , paper provides insights into the spectroscopic behavior of related propanamides. The study indicates the existence of two gauche conformers and their stabilization through various orbital interactions and hydrogen bonding. This information could be extrapolated to hypothesize the chemical behavior and reactivity of "N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide" under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are discussed in papers and . Paper examines the spectroscopic properties of substituted propanamides, which could be relevant to the compound of interest, particularly in terms of IR spectroscopy and the influence of different solvents on conformer stability. Paper describes the synthesis and characterization of pyrazole-1-carbothioamides, including their IR, NMR, and mass spectral data. These methods of characterization could be applied to determine the physical and chemical properties of "N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide."

Aplicaciones Científicas De Investigación

Copper-Catalyzed Coupling Reactions

Research on copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides, including compounds with thiophene components, suggests potential applications in the synthesis of complex molecules. Such reactions are valuable in creating new chemical entities with potential applications in materials science and pharmacology (Subhadip De, Junli Yin, D. Ma, 2017).

Acid-Catalyzed Rearrangement for Synthesis

The development of novel synthetic approaches for di- and mono-oxalamides via acid-catalyzed rearrangement offers insights into methods for creating new compounds. These synthetic methods could be essential for pharmaceutical development and materials science, potentially including the synthesis of compounds similar to "N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide" (V. Mamedov, V. L. Mamedova, et al., 2016).

Cell-Compatible Fluorescent Chemosensors

The creation of cell-compatible fluorescent chemosensors based on phenanthroline derivatives, including those with thiophene groups, showcases potential applications in bioimaging and diagnostics. Such compounds could be used to detect metal ions in living systems, indicating possible research applications of related compounds in biological and chemical sensing (Bo Zhang, K. Cao, et al., 2012).

Antidepressant Activity of Thiophene Derivatives

The investigation into the antidepressant activity of thiophene-based compounds provides an example of potential pharmaceutical applications. Such studies can guide the development of new therapeutics for mental health disorders, suggesting that compounds with similar structures might have applications in drug development (B. Mathew, J. Suresh, S. Anbazhagan, 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(2-methylsulfanylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S2/c1-17(2,12-8-9-23-10-12)11-18-15(20)16(21)19-13-6-4-5-7-14(13)22-3/h4-10H,11H2,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZJUBFYQPXFRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one](/img/structure/B3008480.png)

![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)

![Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B3008488.png)

![{(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3008490.png)

![2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B3008493.png)

![[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol](/img/structure/B3008496.png)

![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)

![N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine](/img/structure/B3008502.png)

![2-[(4-Chloro-2-nitroanilino)methylene]malononitrile](/img/structure/B3008503.png)